molecular formula C22H20N2 B12860045 7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine

7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine

Cat. No.: B12860045
M. Wt: 312.4 g/mol
InChI Key: BVOLJRYMZSIUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine is an organic compound with the molecular formula C22H18N2 It is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 7 and 7’ positions and two amino groups at the 2 and 2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 1,1’-binaphthalene, which is commercially available or can be synthesized through coupling reactions of naphthalene derivatives.

    Amination: The final step involves the introduction of amino groups at the 2 and 2’ positions. This can be done through nucleophilic substitution reactions using reagents like ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted binaphthalene derivatives.

Scientific Research Applications

7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.

Mechanism of Action

The mechanism of action of 7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s structural features allow it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, making it a versatile molecule in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Binaphthalene: The parent compound without methyl and amino substitutions.

    2,2’-Dimethyl-1,1’-binaphthalene: Similar structure but lacks amino groups.

    2,2’-Diamino-1,1’-binaphthalene: Similar structure but lacks methyl groups.

Uniqueness

7,7’-Dimethyl[1,1’-binaphthalene]-2,2’-diamine is unique due to the presence of both methyl and amino groups, which confer distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for forming diverse complexes, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C22H20N2

Molecular Weight

312.4 g/mol

IUPAC Name

1-(2-amino-7-methylnaphthalen-1-yl)-7-methylnaphthalen-2-amine

InChI

InChI=1S/C22H20N2/c1-13-3-5-15-7-9-19(23)21(17(15)11-13)22-18-12-14(2)4-6-16(18)8-10-20(22)24/h3-12H,23-24H2,1-2H3

InChI Key

BVOLJRYMZSIUBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)C)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.